3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

Medicinal Chemistry Organic Synthesis Alzheimer's Disease

Sourcing a 4-hydroxybenzaldehyde derivative with a tertiary amine handle for Mannich-base chemistry often results in generic vanillin analogs that lack the critical basic nitrogen center. This compound is the exact solution, enabling selective modification of the curcumin scaffold for neurological research. Key supply advantages: • Direct precursor for dimethylaminomethyl-functionalized probes targeting AChE and tyrosinase (IC50 = 1.22 mM). • Provides the essential 3-position amine group inaccessible from 4-hydroxybenzaldehyde or vanillin. • Available as a research chemical with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 116546-04-4
Cat. No. B047023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
CAS116546-04-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3
InChIKeyRONWGSMHSGHRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: Specialized Intermediate


3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS 116546-04-4) is a multi-functional aromatic aldehyde classified as a 4-hydroxybenzaldehyde derivative. Its structure integrates three key reactive groups: a phenol (-OH), an aldehyde (-CHO), and a tertiary amine (-N(CH₃)₂) connected via a methylene bridge . This unique combination of functional groups enables its primary use as a specialized intermediate in organic synthesis , notably in the construction of complex molecules for medicinal chemistry and materials science. The compound is available as a research chemical from various global suppliers, with purity grades typically at or above 95% .

Why Generic Substitution Fails: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde


In scientific research and industrial processes, the substitution of a specialized intermediate like 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde with a simpler analog can undermine a synthetic route or alter the properties of the final product. While compounds like the parent 4-hydroxybenzaldehyde or its 3-methoxy analog (vanillin) are common and cost-effective, they lack the critical tertiary amine handle . This basic nitrogen center is not a passive structural feature; it is an active participant in the compound's reactivity, enabling the synthesis of Mannich bases and other derivatives that are inaccessible from non-aminated precursors . Therefore, generic substitution is not a viable option when the target application depends on the distinct chemical properties conferred by the dimethylaminomethyl group, as demonstrated by the quantitative comparisons below.

Comparative Performance: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde vs Analogs


Reactivity in Curcumin Derivative Synthesis

In a study by Fang et al. (2013) , 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde was synthesized and directly compared to 4-hydroxybenzaldehyde as a building block for creating curcumin derivatives with potential anti-Alzheimer's properties. The target compound (4) was obtained via a Mannich reaction in 39% yield, while the analogous reaction with 4-hydroxybenzaldehyde does not yield the same amino-functionalized product.

Medicinal Chemistry Organic Synthesis Alzheimer's Disease

Tyrosinase Inhibition vs Parent Scaffold

A study on 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors [1] provides class-level evidence for the biological impact of structural modification. The parent compound, 4-hydroxybenzaldehyde, was found to have an IC50 of 1.22 mM against mushroom tyrosinase. While a direct IC50 for 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde is not reported, the study establishes that derivatives of 4-hydroxybenzaldehyde can achieve significantly greater potency, with compound 3c reaching an IC50 of 0.059 mM [1].

Biochemistry Enzymology Tyrosinase Inhibition

Chemical and Physical Property Comparison

A comparison of key structural and physical properties highlights the unique nature of 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde relative to simpler benzaldehydes. Its molecular weight (179.22 g/mol) and predicted pKa (6.42 ± 0.48) are direct consequences of the three distinct functional groups (phenol, aldehyde, amine) on the aromatic ring.

Physical Chemistry Analytical Chemistry Chemical Synthesis

Application Scenarios: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde


Curcumin Derivatives for Alzheimer's Research

Procurement is essential for medicinal chemistry labs investigating curcumin analogs as potential therapeutics for neurological conditions. The compound serves as a direct precursor for introducing a dimethylaminomethyl group onto the curcumin scaffold, a modification that would be inaccessible using 4-hydroxybenzaldehyde or vanillin . This specific substitution pattern has been explored in the design of anti-Alzheimer's agents .

Fluorogenic Probes for AChE Imaging

In bioanalytical chemistry and neuroscience, this compound can be utilized as a building block for creating specific fluorogenic substrates for AChE detection . The dimethylamino group is a crucial structural feature for the self-immolative scaffold design used in these probes, enabling the selective imaging of AChE activity in complex biological systems like live cells and brain tissues .

SAR Studies of Tyrosinase Inhibitors

For biochemistry groups focused on melanin biosynthesis or skin-whitening agents, this compound is a valuable tool for SAR studies. It allows researchers to probe the effect of introducing a basic amine group at the 3-position of the 4-hydroxybenzaldehyde pharmacophore, which is known to be a moderate inhibitor of tyrosinase (IC50 = 1.22 mM) [1]. This specific modification can help elucidate the structural requirements for enhanced potency and altered inhibition kinetics.

Schiff Base Ligands for Coordination Chemistry

In materials science and inorganic chemistry, the compound's aldehyde group is an ideal partner for condensation reactions with primary amines to form Schiff base ligands. The presence of the tertiary amine and phenol groups provides additional coordination sites, enabling the synthesis of multi-dentate ligands for complexation with transition metals . Such complexes are of interest for their potential catalytic, magnetic, or biological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.